Ethephon-d4

Description

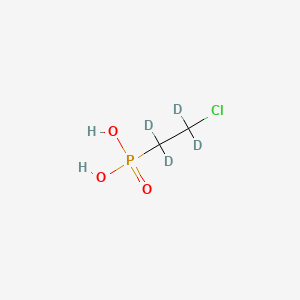

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPGUMQDCGORJQ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethephon-d4: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Ethephon-d4, a deuterated analog of the widely used plant growth regulator, Ethephon. This document is intended for researchers in analytical chemistry, plant biology, and drug development who utilize stable isotope-labeled compounds for quantitative analysis and mechanistic studies.

Chemical Structure and Properties

This compound, chemically known as (2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid, is a synthetic organophosphorus compound. The deuterium labeling on the ethyl group makes it an ideal internal standard for mass spectrometry-based quantification of Ethephon.

Chemical Structure:

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid | [1] |

| Synonyms | (2-Chloroethyl) Phosphonic Acid-d4, 2-Chloroethanephosphonic-d4 Acid | [2] |

| CAS Number | 1020719-29-2 | [3] |

| Molecular Formula | C₂H₂D₄ClO₃P | [4] |

| Molecular Weight | 148.52 g/mol | [4] |

| Exact Mass | 147.9994157 Da | |

| Appearance | Solid |

Table 2: Physicochemical Properties of this compound and Ethephon

| Property | This compound | Ethephon (for comparison) | Reference(s) |

| Melting Point | 63.3 °C | 74-75 °C | |

| Boiling Point | Not available | 265 °C (decomposes) | |

| pKa₁ | Not available | 2.5 | |

| pKa₂ | Not available | 7.2 | |

| Solubility | Soluble in acetone | Highly soluble in water (>1000 g/L at pH < 0.2), methanol (>600 g/L), acetone (>600 g/L), ethanol (~25 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL). Sparingly soluble in nonpolar organic solvents. |

Note: The physicochemical properties of this compound are expected to be very similar to those of its non-deuterated analog, Ethephon.

Synthesis

The synthesis of Ethephon typically involves the acid hydrolysis of bis(2-chloroethyl)-2-chloroethylphosphonate. While a specific, detailed protocol for the synthesis of this compound is not publicly available, it is presumed to follow a similar pathway utilizing deuterated starting materials. Commercial availability is primarily through custom synthesis from specialized chemical suppliers.

Mechanism of Action

The biological activity of Ethephon, and by extension this compound, is attributed to its decomposition to ethylene, a key plant hormone. This decomposition is pH-dependent, occurring readily in aqueous solutions with a pH greater than 4.0. Ethylene plays a crucial role in various physiological processes in plants, including fruit ripening, leaf senescence, and flowering.

Ethylene Signaling Pathway

The released ethylene initiates a signaling cascade within the plant cells. A simplified representation of this pathway is provided below.

Caption: Simplified ethylene signaling pathway in plants.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of Ethephon residues in various matrices. Its use significantly improves the accuracy and precision of the analysis by compensating for matrix effects and variations in sample preparation and instrument response.

Analysis of Ethephon in Water by LC-MS/MS

This protocol describes the direct analysis of Ethephon in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

4.1.1. Materials and Reagents

-

This compound standard

-

Ethephon analytical standard

-

Formic acid (99%)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

-

Volumetric flasks, pipettes, and vials

4.1.2. Standard Solution Preparation

-

This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound and dissolve it in 0.1% formic acid in water in a volumetric flask.

-

This compound Working Solution (e.g., 1.0 µg/mL): Dilute the stock solution with 0.1% formic acid in water to the desired concentration.

-

Ethephon Stock Solution (e.g., 100 µg/mL): Prepare in the same manner as the this compound stock solution.

-

Calibration Standards: Prepare a series of calibration standards by diluting the Ethephon stock solution with 0.1% formic acid in water. Fortify each calibration standard with the this compound working solution to a constant final concentration.

4.1.3. Sample Preparation

-

Transfer a known volume (e.g., 10 mL) of the water sample into a suitable container.

-

Acidify the sample with a small amount of formic acid (e.g., 50 µL).

-

Add a precise volume of the this compound working solution to the sample.

-

Vortex the sample to ensure thorough mixing.

-

Transfer an aliquot of the prepared sample into an autosampler vial for LC-MS/MS analysis.

4.1.4. LC-MS/MS Conditions

-

LC Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a C18 column designed for aqueous mobile phases.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acidified water and an organic solvent (e.g., acetonitrile).

-

Injection Volume: Typically 5-20 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Ethephon and this compound.

Table 3: Example MRM Transitions for Ethephon and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| Ethephon | 143 | 79 | Quantitation |

| Ethephon | 143 | 107 | Confirmation |

| This compound | 147 | 111 | Internal Standard |

Note: The optimal MRM transitions may vary depending on the specific instrument and source conditions.

Caption: General workflow for the analysis of Ethephon in water using this compound.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Ethephon residues in various environmental and biological matrices. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, making it an excellent internal standard for mass spectrometry-based analytical methods. The detailed protocols and understanding of its mechanism of action provided in this guide will aid researchers in designing and executing robust scientific studies.

References

Ethephon-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethephon-d4, a deuterated analogue of the widely used plant growth regulator, Ethephon. This document details its chemical properties, mechanism of action through the ethylene signaling pathway, and established analytical methodologies.

Core Data Presentation

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1020719-29-2 | [1][2][3] |

| Molecular Formula | C₂H₂D₄ClO₃P | [1] |

| Molecular Weight | 148.52 g/mol | [1] |

| Synonyms | (2-Chloroethyl) Phosphonic Acid-d4, 2-Chloroethanephosphonic-d4 Acid | |

| Chemical Name | 2-Chloroethyl-d4-phosphonic acid |

Mechanism of Action: The Ethylene Signaling Pathway

Ethephon's primary mode of action is the in-vivo release of ethylene, a key gaseous plant hormone that regulates a wide array of physiological processes including fruit ripening, senescence, and stress responses. This compound, being a stable isotope-labeled version, follows the same metabolic fate and is invaluable for tracing and quantification studies. Upon cellular uptake, Ethephon is metabolized to ethylene. The ethylene molecule then initiates a complex signaling cascade.

The ethylene signaling pathway is a well-characterized negative regulatory cascade. In the absence of ethylene, the ethylene receptors, located on the endoplasmic reticulum, activate the CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1) protein kinase. CTR1, in turn, phosphorylates and inactivates the downstream positive regulator EIN2 (ETHYLENE INSENSITIVE 2). This keeps the signaling pathway in an "off" state.

When ethylene is present, it binds to the ethylene receptors, leading to their inactivation. This, in turn, deactivates CTR1. The deactivation of CTR1 allows for the cleavage and nuclear translocation of the C-terminal end of EIN2. In the nucleus, the EIN2 C-terminal fragment stabilizes the key transcription factors EIN3 (ETHYLENE INSENSITIVE 3) and EIL1 (EIN3-LIKE 1), protecting them from degradation. These stabilized transcription factors then initiate a transcriptional cascade, leading to the diverse physiological responses associated with ethylene.

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods for the quantification of Ethephon residues in various matrices. Below are detailed methodologies for its use in such applications.

Determination of Ethephon in Water by LC-MS/MS

This method is designed for the quantitative determination of Ethephon in water samples using this compound as an internal standard.

a. Reagents and Materials:

-

Ethephon analytical standard

-

This compound internal standard

-

Formic acid, 99%

-

Acetonitrile, Optima Grade

-

Water, Optima Grade

-

0.1% formic acid in water

-

0.1% formic acid in acetonitrile

-

HPLC vials and caps

b. Standard Preparation:

-

Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve Ethephon and this compound standards in 0.1% formic acid in water to prepare individual stock solutions.

-

Intermediate Standard Solutions: Prepare serial dilutions from the primary stock solutions with 0.1% formic acid in water to create a range of working standard concentrations.

-

Internal Standard Spiking Solution (1.0 µg/mL): Prepare a 1.0 µg/mL solution of this compound in 0.1% formic acid in water.

c. Sample Preparation:

-

Transfer 10 mL of the water sample into a suitable container.

-

Acidify the sample by adding 0.050 mL of formic acid.

-

Fortify the sample by adding 0.1 mL of the 1.0 µg/mL this compound internal standard solution.

-

Stopper the container and mix thoroughly.

-

Transfer an aliquot of the prepared sample into an HPLC vial for analysis.

d. LC-MS/MS Analysis:

-

LC Column: Phenomenex Aqua C18, 4.6 mm x 150 mm, 3 µm particle size

-

Mobile Phase: Isocratic elution with 95:5 (v/v) 0.1% aqueous formic acid:0.1% formic acid in acetonitrile

-

Injection Volume: 20 µL

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Monitoring: Multiple Reaction Monitoring (MRM)

-

Ethephon transition: m/z 142.9 → 107.0 (for quantification)

-

This compound transition: m/z 146.9 → 111.0

-

e. Quantification:

The concentration of Ethephon in the samples is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve constructed from the analysis of the working standard solutions.

Determination of Ethephon in Grapes by HILIC-MS/MS

This method describes a rapid procedure for the determination of Ethephon in grapes using this compound as a surrogate standard.

a. Reagents and Materials:

-

Ethephon analytical standard

-

This compound surrogate standard

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Ammonium formate

-

Formic acid

b. Standard Preparation:

-

Prepare stock and working standard solutions of Ethephon and this compound in methanol.

c. Sample Extraction:

-

Homogenize a representative sample of grapes.

-

Weigh 10 g of the homogenized sample into a centrifuge tube.

-

Add the this compound surrogate standard.

-

Add 20 mL of methanol and shake vigorously for 1 minute.

-

Centrifuge the sample at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

d. HILIC-MS/MS Analysis:

-

LC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity UPLC BEH HILIC)

-

Mobile Phase: A gradient of acetonitrile and an aqueous solution of ammonium formate and formic acid.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Monitoring: Multiple Reaction Monitoring (MRM) with transitions similar to the water analysis method.

e. Quantification:

Quantification is achieved using the isotopic dilution method, where the ratio of the endogenous Ethephon to the added this compound is used for calculation against a calibration curve.

Synthesis of this compound

This guide provides a foundational understanding of this compound for research applications. For specific experimental applications, further validation and optimization of the provided protocols may be necessary.

References

Ethephon-d4: A Technical Guide to Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethephon-d4, the deuterated analogue of the plant growth regulator Ethephon, serves as a critical internal standard for the accurate quantification of Ethephon residues in environmental and agricultural samples. Its utility is fundamentally dependent on its chemical and isotopic purity. This technical guide provides an in-depth overview of the synthesis, isotopic enrichment, and analytical methodologies used to characterize this compound. It includes detailed experimental protocols for mass spectrometry and NMR spectroscopy, quantitative data on isotopic purity, and visual workflows to aid researchers in its application.

Synthesis of this compound

The industrial synthesis of unlabeled Ethephon typically involves the acid hydrolysis of bis(2-chloroethyl)-2-chloroethylphosphonate.[1] A plausible synthetic route for this compound (2-Chloroethyl-1,1,2,2-d4)phosphonic acid) would logically start with a deuterated precursor, such as ethylene-d4 oxide, to introduce the deuterium labels onto the ethyl group. The proposed pathway involves the reaction of phosphorus trichloride with ethylene-d4 oxide, followed by rearrangement and subsequent hydrolysis to yield the final deuterated product.

Caption: Proposed synthesis pathway for this compound.

Isotopic Purity and Enrichment

The isotopic purity of this compound is a critical parameter, defining its suitability as an internal standard. It is typically expressed as "atom percent D," which represents the percentage of deuterium atoms at the labeled positions. Commercially available standards often specify high isotopic enrichment.[2]

Data Presentation

The quantitative data regarding a typical this compound standard are summarized below. Researchers should always refer to the Certificate of Analysis for lot-specific data.

Table 1: Typical Isotopic Purity and Enrichment Data for this compound

| Parameter | Typical Value |

| Chemical Purity | >98% |

| Isotopic Enrichment (Atom % D) | ≥99% |

| Deuterium Distribution | |

| d4 (four deuterium atoms) | >99% |

| d3 (three deuterium atoms) | <1% |

| d2 (two deuterium atoms) | <0.1% |

| d1 (one deuterium atom) | <0.1% |

| d0 (unlabeled) | <0.1% |

Table 2: Common Chemical and Isotopic Impurities

| Impurity Type | Potential Impurities | Notes |

| Chemical | 2-Hydroxyethylphosphonic acid (HEPA) | A potential degradation product of Ethephon. |

| Unreacted starting materials | Dependent on the specific synthetic route. | |

| Phosphoric acid | A potential hydrolysis byproduct. | |

| Isotopic | Lower deuterated isotopologues (d0-d3) | Result from incomplete deuteration of the precursor. |

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and enrichment is primarily accomplished through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry allows for the separation and quantification of the different deuterated isotopologues of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source operating in negative ion mode.

-

MS Parameters (Typical):

-

Ionization Mode: ESI Negative

-

Capillary Voltage: 2.5-3.5 kV

-

Source Temperature: 120-150 °C

-

Mass Range: m/z 100-200

-

Resolution: >10,000 FWHM

-

Monitored Ions: Ethephon (m/z 142.9) and this compound (m/z 146.9).

-

-

Data Acquisition: Acquire full scan mass spectra, ensuring sufficient signal intensity for the molecular ion cluster.

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the d0 to d4 species.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

-

% Isotopic Purity (d4) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] * 100

-

-

Caption: Workflow for isotopic purity analysis by HRMS.

Isotopic Enrichment Determination by NMR Spectroscopy

Deuterium (²H) NMR spectroscopy is a powerful tool for directly observing and quantifying the deuterium atoms within a molecule, providing site-specific information and overall enrichment levels.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable non-deuterated solvent (e.g., H₂O with a pH < 3.5 to ensure stability) containing a known amount of an internal standard with a well-defined deuterium concentration.

-

Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.

-

NMR Parameters (Typical):

-

Nucleus: ²H

-

Pulse Program: Standard single pulse experiment.

-

Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest to ensure full relaxation for accurate quantification.

-

Number of Scans: Sufficient to achieve a high signal-to-noise ratio (may be several thousand scans due to the low sensitivity of ²H).

-

-

Data Acquisition: Acquire the ²H NMR spectrum.

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the area of the this compound signal and the internal standard signal.

-

Calculate the deuterium enrichment by comparing the integral of the this compound to the integral of the known-concentration internal standard.

-

Caption: Workflow for isotopic enrichment analysis by ²H NMR.

Applications in Research

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). By adding a known quantity of this compound to a sample, any loss of the analyte during sample preparation, extraction, and analysis can be corrected for, leading to highly accurate and precise quantification of the native Ethephon. This is crucial for residue analysis in food safety, environmental monitoring, and agricultural research.

Context: The Ethylene Signaling Pathway

Ethephon's function as a plant growth regulator is mediated through its decomposition to ethylene gas within plant tissues. Ethylene is a natural plant hormone that initiates a signaling cascade, leading to various physiological responses, including fruit ripening, senescence, and leaf abscission. This compound is used to quantify the parent compound, which, upon delivery to the plant, triggers this natural pathway.

Caption: Simplified ethylene signaling pathway in plants.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Traceable Reference Standard for Residue Analysis (CAS 1020719-29-2) [witega.de]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Certificate of Analysis for Ethephon-d4 Reference Standard

Introduction

Ethephon-d4 is the deuterated stable isotope-labeled analogue of Ethephon, a widely used plant growth regulator. In analytical chemistry, this compound serves as a critical internal standard for the accurate quantification of Ethephon residues in environmental and food matrices.[1][2][3][4] Its use in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) corrects for variations in sample preparation and instrument response, ensuring robust and reliable results.[5] This guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for an this compound analytical reference standard.

Quantitative Data Summary

A Certificate of Analysis for a chemical reference standard provides critical data regarding its identity, purity, and quality. The following tables summarize the essential quantitative information typically found on a CoA for this compound.

| Identifier | Value |

| Product Name | This compound |

| Synonym | (2-Chloroethyl-1,1,2,2-d4)phosphonic Acid |

| CAS Number | 1020719-29-2 |

| Molecular Formula | C₂H₂D₄ClO₃P |

| Molecular Weight | 148.00 g/mol |

Table 1: General Information for this compound.

| Test | Specification | Result |

| Chemical Purity (by qNMR) | ≥ 98.0% | 99.5% |

| Isotopic Purity (D-enrichment) | ≥ 98.0% | 99.2% |

| Isotopic Distribution | d0 ≤ 0.5% | < 0.1% |

| d1 ≤ 1.0% | 0.2% | |

| d2 ≤ 1.5% | 0.5% | |

| d3 ≤ 2.0% | 1.1% | |

| d4 | ≥ 95.0% | |

| Identity (¹H-NMR) | Conforms to structure | Conforms |

| Identity (MS) | Conforms to mass spectrum | Conforms |

| Appearance | White to off-white solid | Conforms |

Table 2: Quality Control and Purity Data.

Experimental Protocols

The certification of a reference standard like this compound involves rigorous analytical testing. Below are detailed methodologies for the key experiments cited in the CoA.

2.1. Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR is an absolute method for determining the purity of a substance without the need for a specific reference standard of the same compound.

-

Instrument : 500 MHz NMR Spectrometer

-

Internal Standard : Maleic Anhydride (Certified Purity ≥ 99.9%)

-

Solvent : Dimethyl Sulfoxide-d6 (DMSO-d6)

-

Method :

-

Accurately weigh approximately 5 mg of this compound and 5 mg of the maleic anhydride internal standard into a vial.

-

Dissolve the mixture in 1.0 mL of DMSO-d6.

-

Acquire the ¹H-NMR spectrum with appropriate relaxation delays (D1 ≥ 5T1) to ensure full signal relaxation for accurate integration.

-

Integrate the signals corresponding to the this compound analyte and the maleic anhydride internal standard.

-

Calculate the purity of this compound based on the integral ratio, the number of protons for each signal, and the known purity of the internal standard.

-

2.2. Identity and Isotopic Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is used to confirm the identity of the compound and to determine its isotopic purity and distribution. This technique is highly sensitive and specific.

-

LC System : High-Performance Liquid Chromatography (HPLC) system.

-

Mass Spectrometer : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

Chromatographic Conditions :

-

Column : Phenomenex Aqua C18 (4.6 mm x 150 mm, 3 µm).

-

Mobile Phase : Isocratic elution with 95% 0.1% aqueous formic acid and 5% 0.1% formic acid in acetonitrile.

-

Flow Rate : 0.5 mL/min.

-

Column Temperature : 60°C.

-

Injection Volume : 20 µL.

-

-

MS/MS Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), Negative.

-

Monitoring : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

This compound (Quantifier): m/z 146.9 → 111.0.

-

Ethephon (for d0 impurity check): m/z 142.9 → 107.0.

-

-

-

Method :

-

Prepare a stock solution of this compound in a suitable solvent like 0.1% formic acid in water.

-

Inject the solution into the LC-MS/MS system.

-

Acquire data in MRM mode, monitoring for the parent and daughter ions of this compound and its lower-deuterated isotopologues (d0-d3).

-

Identity is confirmed by the presence of the correct precursor-product ion transition at the expected retention time.

-

Isotopic purity and distribution are calculated from the relative peak areas of the corresponding MRM transitions for each isotopologue.

-

Diagrams and Workflows

Visual representations of the analytical processes provide a clear understanding of the workflow and logical connections between different stages of certification.

Caption: Workflow for the certification of an this compound reference standard.

Caption: Use of this compound as an internal standard in a typical analytical workflow.

References

Ethephon-d4: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ethephon-d4, a deuterated analogue of the widely used plant growth regulator, Ethephon. This compound serves as a valuable tool in research, particularly as an internal standard for quantitative analysis. This document outlines its mechanism of action, provides a comprehensive list of suppliers for research-grade material, details an experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates key pathways and workflows.

Introduction to Ethephon and its Deuterated Analogue

Ethephon, chemically known as (2-chloroethyl)phosphonic acid, is a synthetic plant growth regulator that, upon entering plant tissues, is metabolized to ethylene, a natural plant hormone.[1] Ethylene plays a crucial role in various physiological processes, including fruit ripening, leaf senescence, and stress responses.[2][3]

This compound is a stable isotope-labeled version of Ethephon, where four hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for analytical methods, as it behaves chemically identically to the unlabeled Ethephon but can be distinguished by its higher mass in mass spectrometry.[4] This allows for accurate quantification of Ethephon in various matrices by correcting for variations in sample preparation and instrument response.

Mechanism of Action: The Ethylene Signaling Pathway

Ethephon exerts its biological effects through the in-planta release of ethylene. The ethylene signaling pathway is a well-characterized cascade of events that ultimately leads to changes in gene expression and subsequent physiological responses.[5]

In the absence of ethylene, a family of receptors located on the endoplasmic reticulum (ER) membrane, including ETR1 (Ethylene Response 1) and ERS1 (Ethylene Response Sensor 1), activate a protein kinase called CTR1 (Constitutive Triple Response 1). CTR1, in turn, phosphorylates and inactivates a key downstream component, EIN2 (Ethylene Insensitive 2).

When ethylene is present, it binds to the ER-localized receptors, leading to their inactivation. This inactivation of the receptors prevents the activation of CTR1. Consequently, EIN2 is no longer phosphorylated and becomes active. The C-terminal portion of EIN2 is then cleaved and translocates to the nucleus, where it activates a cascade of transcription factors, primarily EIN3 (Ethylene Insensitive 3) and EILs (EIN3-like proteins). These transcription factors then regulate the expression of a wide array of ethylene-responsive genes, bringing about the diverse physiological effects associated with ethylene.

Figure 1: Simplified Ethylene Signaling Pathway

Suppliers of Research-Grade this compound

For research and drug development purposes, it is crucial to source high-purity this compound from reputable suppliers who can provide a Certificate of Analysis (CoA) to ensure the identity and quality of the compound. Below is a summary of some suppliers offering this compound.

| Supplier | Product Name | CAS Number | Purity | Pack Sizes | Certificate of Analysis |

| LGC Standards | This compound | 10219-29-2 | 99 atom % D, min 98% Chemical Purity | 5 mg | Available |

| WITEGA Laboratorien | This compound | 10219-29-2 | High chemical purity and strong isotopic enrichment | Custom pack sizes available | Provided with each lot |

| Simson Pharma Limited | This compound | 10219-29-2 | High quality | Custom synthesis | Accompanied by CoA |

| HPC Standards | D4-Ethephon | 10219-29-2 | Not specified | 5 mg, 1 mg/mL solution | Available |

| MedChemExpress | This compound | 10219-29-2 | Not specified | Inquire for details | Available |

| BOC Sciences | Ethephon-[d4] | 10219-29-2 | Not specified | Inquire for details | Available |

| Cayman Chemical | This compound | Not specified | Not specified | Inquire for details | Available |

| Santa Cruz Biotechnology | This compound | Not specified | Not specified | Inquire for details | Available |

| Toronto Research Chemicals | This compound | Not specified | Not specified | Inquire for details | Available |

Note: Purity, pack sizes, and availability of a Certificate of Analysis should be confirmed directly with the supplier at the time of inquiry or purchase.

Experimental Protocol: Quantification of Ethephon in Water Samples using this compound as an Internal Standard by LC-MS/MS

This protocol is adapted from the U.S. Environmental Protection Agency (EPA) Method ET-002-W13-02 and is intended for the quantitative determination of Ethephon in water samples.

Materials and Reagents

-

Ethephon analytical standard

-

This compound (internal standard)

-

Formic acid (99% or higher)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

HPLC vials and caps

Preparation of Standard Solutions

4.2.1. Stock Solutions (100 µg/mL)

-

Ethephon Stock Solution: Accurately weigh approximately 10 mg of Ethephon standard into a 100 mL volumetric flask. Dissolve and bring to volume with 0.1% formic acid in water.

-

This compound Internal Standard (IS) Stock Solution: Accurately weigh approximately 5 mg of this compound standard into a 50 mL volumetric flask. Dissolve and bring to volume with 0.1% formic acid in water.

4.2.2. Intermediate Standard Solutions (10 µg/mL and 1 µg/mL)

-

Prepare a 10 µg/mL intermediate solution of both Ethephon and this compound by diluting their respective 100 µg/mL stock solutions 1:10 with 0.1% formic acid in water.

-

Prepare a 1 µg/mL intermediate solution of both Ethephon and this compound by diluting their respective 10 µg/mL intermediate solutions 1:10 with 0.1% formic acid in water.

4.2.3. Calibration Standards

Prepare a series of calibration standards by spiking appropriate volumes of the Ethephon intermediate solutions into a known volume of 0.1% formic acid in water. A typical concentration range would be 0.5, 1, 5, 10, 50, and 100 ng/mL. To each calibration standard, add a fixed amount of the this compound intermediate solution to achieve a final concentration of 10 ng/mL.

Sample Preparation

-

To a 10 mL water sample, add 50 µL of formic acid.

-

Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution (final concentration of 10 ng/mL).

-

Vortex the sample to ensure thorough mixing.

-

Transfer an aliquot of the prepared sample into an HPLC vial for analysis.

LC-MS/MS Instrumental Parameters

The following are example parameters and should be optimized for the specific instrument being used.

-

LC System:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient would be to start with a low percentage of mobile phase B, hold for a short period, then ramp up to a high percentage of B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

-

MS/MS System:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ethephon: Quantifier (e.g., m/z 143 -> 79), Qualifier (e.g., m/z 143 -> 107)

-

This compound: Quantifier (e.g., m/z 147 -> 81)

-

-

Optimize other parameters such as declustering potential, collision energy, and cell exit potential for each transition.

-

Data Analysis

Construct a calibration curve by plotting the peak area ratio of the Ethephon to the this compound internal standard against the concentration of the calibration standards. Determine the concentration of Ethephon in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 2: Workflow for Ethephon Quantification

Storage and Handling

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is recommended to store the neat compound at -20°C for long-term stability. Solutions of this compound, particularly in protic solvents, should be prepared fresh and used promptly to avoid potential degradation. Always refer to the supplier's safety data sheet (SDS) for specific handling and safety information.

Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of Ethephon in various matrices. Its use as an internal standard in LC-MS/MS and other analytical techniques significantly improves the reliability and precision of results. This guide provides a foundational understanding of this compound, from its mechanism of action to practical experimental considerations, to support its effective implementation in research and development settings.

References

Ethephon-d4: A Comprehensive Technical Guide to Material Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data sheet (MSDS) information for Ethephon-d4. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development, with a focus on clear data presentation, inferred experimental protocols, and visual representations of safety procedures and biological mechanisms.

Core Safety and Physical Data

This compound, the deuterated analogue of Ethephon, is a plant growth regulator. While specific safety data for the deuterated form is limited, the material safety data sheet for Ethephon provides a strong basis for safe handling and use, as the isotopic labeling is not expected to significantly alter its primary chemical hazards.

Physicochemical Properties of this compound and Ethephon

The following table summarizes the key physicochemical properties of both this compound and its non-deuterated counterpart, Ethephon. This allows for a direct comparison and understanding of the substances.

| Property | This compound | Ethephon | Source(s) |

| Molecular Formula | C₂H₂D₄ClO₃P | C₂H₆ClO₃P | [1][2] |

| Molecular Weight | 148.52 g/mol | 144.49 g/mol | [1][2][3] |

| CAS Number | 1020719-29-2 | 16672-87-0 | |

| Appearance | Solid | White solid/crystal | |

| Melting Point | 63.3 °C | 70-75 °C | |

| Boiling Point | Not available | ~265 °C (decomposes) | |

| Solubility | Not explicitly stated, but expected to be similar to Ethephon | Readily soluble in water, methanol, ethanol, isopropanol, acetone, and other polar organic solvents. Slightly soluble in non-polar solvents like benzene and toluene. | |

| LogP | Not available | -0.22 | |

| Vapor Pressure | Not available | <1 x 10⁻⁷ mbar at 20°C | |

| Density | Not available | 1.409 g/cm³ |

Toxicological Data for Ethephon

The toxicological profile of Ethephon is crucial for assessing the potential hazards of this compound. Below is a summary of acute toxicity data for Ethephon.

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 3200 - 4229 mg/kg | |

| LD50 | Mouse | Oral | 2850 mg/kg | |

| LD50 | Rabbit | Dermal | 1740 - 5730 mg/kg | |

| LC50 | Rat | Inhalation (4h) | > 4.9 mg/L | |

| LC50 (96h) | Rainbow Trout | Aquatic | 170 - 350 mg/L | |

| LC50 (96h) | Bluegill Sunfish | Aquatic | 180 - 300 mg/L | |

| LD50 | Bobwhite Quail | Oral | 596 - 1072 mg/kg |

Experimental Protocols (Inferred)

While specific experimental protocols are not detailed in the MSDS, the reported toxicological data for Ethephon would have been generated following standardized guidelines, most likely from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

-

Acute Oral Toxicity (LD50): This study would likely have followed OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure). The protocol would involve administering Ethephon to fasted animals (e.g., rats) at various dose levels and observing them for a set period (typically 14 days) for signs of toxicity and mortality.

-

Acute Dermal Toxicity (LD50): This would have been conducted according to a guideline such as OECD Test Guideline 402 (Acute Dermal Toxicity). A measured dose of Ethephon would be applied to a shaved area of the skin of the test animals (e.g., rabbits) and covered for 24 hours. The animals would then be observed for 14 days.

-

Acute Inhalation Toxicity (LC50): This study would likely follow OECD Test Guideline 403 (Acute Inhalation Toxicity). The protocol involves exposing animals (e.g., rats) to an aerosol or vapor of Ethephon for a specified duration (typically 4 hours) and observing them for 14 days.

-

Aquatic Toxicity (LC50): For fish, a study following OECD Test Guideline 203 (Fish, Acute Toxicity Test) would be appropriate. This involves exposing fish (e.g., Rainbow Trout, Bluegill Sunfish) to various concentrations of Ethephon in their water for 96 hours and monitoring for mortality.

Signaling Pathways and Mechanism of Action

Ethephon's primary mechanism of action as a plant growth regulator is the release of ethylene gas upon decomposition in tissues with a pH above 4.0. In plants, ethylene is a hormone that influences numerous developmental processes, including fruit ripening, senescence, and leaf abscission.

From a toxicological perspective in animals, Ethephon is a weak to moderate cholinesterase inhibitor. Cholinesterase enzymes are crucial for the proper functioning of the nervous system. Inhibition of these enzymes leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves. This can manifest as symptoms such as salivation, lacrimation, urination, defecation, and in severe cases, respiratory distress and convulsions. While the direct signaling cascade is complex, the primary toxicological pathway of concern is the disruption of cholinergic signaling.

Visualized Safety and Handling Protocols

To ensure the safe handling and use of this compound in a laboratory setting, the following workflows and procedures are presented in a visual format using Graphviz.

References

Solubility and Stability of Ethephon-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of Ethephon-d4 in organic solvents. This compound, the deuterated analog of the widely used plant growth regulator Ethephon, serves as a critical internal standard in the analytical determination of Ethephon residues. Understanding its behavior in organic solvents is paramount for accurate quantification, formulation development, and ensuring the integrity of analytical standards.

While specific quantitative solubility and stability data for this compound in a wide range of organic solvents are not extensively published, this guide synthesizes information on its non-deuterated counterpart, Ethephon, and provides generalized experimental protocols for determining these crucial parameters. The physicochemical properties of deuterated and non-deuterated compounds are generally very similar, making the data on Ethephon a reliable proxy for this compound.

Core Concepts: Solubility and Stability

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution. This is a critical parameter for the preparation of stock solutions, formulations, and for various analytical and preparative procedures.

Stability refers to the ability of a substance to resist chemical change or degradation over time. For an analytical standard like this compound, stability in solution is crucial for maintaining its concentration and purity, thereby ensuring the accuracy and reliability of analytical measurements.

Solubility Profile of Ethephon

Based on available data for the non-deuterated Ethephon, a general solubility profile in various organic solvents can be inferred for this compound. Ethephon is a polar molecule, and its solubility is largely dictated by the polarity of the solvent.

Table 1: Qualitative Solubility of Ethephon in Organic Solvents

| Solvent Class | Examples | Solubility |

| Polar Protic | Methanol, Ethanol, Isopropanol, Ethylene Glycol, Propylene Glycol | Readily Soluble / Freely Soluble[1] |

| Polar Aprotic | Acetone, Diethyl Ether | Readily Soluble[1] |

| Non-Polar Aromatic | Benzene, Toluene | Sparingly Soluble[1] |

| Non-Polar Aliphatic | Kerosene, Diesel Oil, Petroleum Ether | Insoluble / Practically Insoluble[1] |

A commercially available standard solution of this compound is offered at a concentration of 100 µg/mL in acetone, confirming its solubility in this polar aprotic solvent at this level.[2]

Stability of Ethephon and this compound

The stability of Ethephon is significantly influenced by pH. In aqueous solutions, it is stable at a pH below 3.5. As the pH increases, it undergoes hydrolysis to release ethylene gas, its active component in plant regulation. Ethephon is also reported to be sensitive to UV irradiation.

While specific studies on the stability of this compound in various organic solvents are limited in the public domain, general principles of chemical stability suggest that factors such as temperature, light exposure, and the presence of reactive impurities in the solvent can influence its degradation. A study on the stability of 89 different pesticides in six organic solvents (methanol, ethanol, 2-propanol, ethyl acetate, n-hexane, and acetone) provides a general framework, although Ethephon was not included in this specific study.

Experimental Protocols

For researchers needing to determine the precise solubility and stability of this compound in a specific organic solvent for their application, the following experimental protocols are recommended.

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or a suitable quantitative analytical method.

Procedure:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand at the same temperature to let the excess solid settle.

-

Centrifuge the vial to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot quantitatively with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-MS method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 2: Stability Study of this compound in an Organic Solvent

This protocol outlines a general approach for assessing the stability of this compound in solution over time under specific storage conditions.

Objective: To evaluate the degradation of this compound in a specific organic solvent under defined temperature and light conditions.

Materials:

-

Stock solution of this compound in the organic solvent of interest at a known concentration.

-

Amber and clear glass vials with inert caps.

-

Controlled temperature chambers (e.g., refrigerators, incubators).

-

Photostability chamber (optional).

-

Validated HPLC-MS method for the quantification of this compound and potential degradation products.

Procedure:

-

Prepare a stock solution of this compound in the desired organic solvent.

-

Aliquot the solution into multiple amber (for protection from light) and clear (for photostability testing) vials.

-

Place the vials in controlled temperature chambers at various conditions (e.g., 4 °C, 25 °C, and an accelerated condition like 40 °C).

-

For photostability, expose the clear vials to a controlled light source as per ICH guidelines.

-

At specified time points (e.g., 0, 1, 2, 4 weeks, and then monthly), withdraw a vial from each storage condition.

-

Analyze the sample using the validated HPLC-MS method to determine the concentration of this compound.

-

Compare the concentration at each time point to the initial concentration (time 0) to calculate the percentage of degradation.

-

If possible, identify and quantify any major degradation products.

General guidelines for stability testing of chemical substances can be found in regulatory documents.

Visualizations

Ethephon's Mode of Action: Ethylene Release

Ethephon's primary function as a plant growth regulator is to release ethylene, a plant hormone. The following diagram illustrates this process and the subsequent simplified ethylene signaling pathway.

Caption: this compound decomposition to ethylene-d4 and its subsequent signaling cascade.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the solubility of this compound in an organic solvent using the shake-flask method.

Caption: Workflow for the shake-flask solubility determination of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in organic solvents, primarily based on the data available for its non-deuterated form. For precise quantitative data in specific solvent systems, it is essential to perform experimental determinations. The provided protocols for solubility and stability testing offer a robust framework for researchers to generate the necessary data for their specific applications, ensuring the accuracy and reliability of their scientific investigations and product development efforts.

References

Ethephon vs. Ethephon-d4: A Comprehensive Structural and Analytical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and analytical distinctions between Ethephon and its deuterated isotopologue, Ethephon-d4. Ethephon is a widely utilized plant growth regulator, and its deuterated form, this compound, serves as a critical internal standard for precise quantitative analysis. A thorough understanding of their subtle yet significant differences is paramount for accurate residue analysis, metabolic studies, and drug development applications.

Core Structural Differences

The fundamental structural difference between Ethephon and this compound lies in the isotopic substitution of four hydrogen atoms with deuterium atoms on the ethyl chain. This substitution, while not altering the chemical reactivity in most biological and chemical processes, imparts a significant mass difference, which is the cornerstone of its utility in analytical chemistry.

Ethephon (2-Chloroethylphosphonic acid) has the chemical formula C₂H₆ClO₃P.[1] Its structure consists of a phosphonic acid group attached to a chloroethyl group.

This compound ((2-chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid) has the chemical formula C₂D₄H₂ClO₃P.[2] In this molecule, the four hydrogen atoms on the ethyl carbons are replaced by deuterium atoms.[2]

Comparative Physicochemical and Spectroscopic Data

The isotopic substitution leads to predictable differences in the physicochemical and spectroscopic properties of Ethephon and this compound. These differences are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Ethephon | This compound | Reference(s) |

| Molecular Formula | C₂H₆ClO₃P | C₂D₄H₂ClO₃P | [1],[2] |

| Molecular Weight | 144.49 g/mol | 148.52 g/mol | , |

| Appearance | White crystalline powder | White solid | |

| Melting Point | 74-75 °C | Not available | |

| Solubility in Water | > 800 g/L (pH 4) | Not available | |

| pKa₁ | 2.5 | Not available | |

| pKa₂ | 7.2 | Not available |

Table 2: Mass Spectrometry Data (LC-MS/MS with Electrospray Ionization - Negative Mode)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantitation) | Product Ion 2 (m/z) (Confirmation) | Reference(s) |

| Ethephon | 143 | 107 | 79 | |

| This compound | 147 | 111 | Not explicitly stated, inferred to be 81 |

Table 3: NMR Spectroscopy Data

| Nucleus | Ethephon Chemical Shift (δ ppm) | This compound Chemical Shift (δ ppm) | Notes | Reference(s) |

| ¹H NMR (D₂O) | 2.13 (d, 2H, J=18.0 Hz, P-CH₂) 3.58 (m, 2H, CH₂-Cl) | Signals for ethyl protons are absent due to deuterium substitution. | The spectrum of this compound would show the absence of signals corresponding to the ethyl protons. | |

| ¹³C NMR (D₂O) | 30.09 (d, J=133.0 Hz, P-CH₂) 37.495 (s, CH₂-Cl) | Expected to show coupling with deuterium (C-D coupling), resulting in multiplets and potentially different chemical shifts. | Specific spectral data for this compound is not readily available in the cited literature. | , |

| ³¹P NMR (D₂O) | 25.7 | Expected to be very similar to Ethephon, with potential minor shifts and altered coupling due to deuterium. | The phosphorus environment is largely unchanged. | , |

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of Ethephon residues. The following is a generalized experimental protocol based on common methodologies found in the literature.

Sample Preparation for Water Analysis

-

Sample Collection: Collect water samples in appropriate containers.

-

Acidification: Acidify the water sample (e.g., with formic acid) to a pH below 3.5 to ensure the stability of Ethephon.

-

Internal Standard Spiking: Add a known concentration of this compound solution to the acidified water sample.

-

Direct Injection: The sample is typically ready for direct injection into the LC-MS/MS system without further extraction.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is used.

-

Chromatographic Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Ionization Mode: ESI in negative ion mode is typically used for Ethephon analysis.

-

Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both Ethephon and this compound as listed in Table 2.

Mass Spectral Fragmentation

The structural difference between Ethephon and this compound is most clearly observed in their mass spectral fragmentation patterns. The addition of four daltons to the molecular weight of this compound results in a corresponding shift in the mass-to-charge ratio (m/z) of the precursor and fragment ions.

References

Commercial Sources and Analytical Applications of Ethephon-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Ethephon-d4 analytical standards, their key specifications, and detailed methodologies for their application in the quantitative analysis of Ethephon. This compound, a deuterated analog of the widely used plant growth regulator Ethephon, serves as an ideal internal standard for mass spectrometry-based analytical techniques, ensuring accuracy and precision in complex matrices.

Commercial Availability of this compound Analytical Standards

A variety of suppliers offer this compound analytical standards in both neat (pure) form and as pre-prepared solutions. The choice of product will depend on the specific requirements of the analytical laboratory, including desired concentration, solvent, and certification needs. The following table summarizes the offerings from prominent vendors.

| Supplier | Product Name/Code | Format | Concentration(s) | Solvent | Purity/Isotopic Enrichment | CAS Number |

| LGC Standards | This compound (CDN-D-8055) | Neat | Not Applicable | Not Applicable | ≥98% Chemical Purity, 99 atom % D | 1020719-29-2 |

| Ethephon D4 (2-Chloroethyl-1,1,2,2 D4) | Solution | 100 µg/mL | Acetone | Not specified | 1020719-29-2 | |

| WITEGA Laboratorien | This compound | Not specified | Not specified | Not specified | High chemical purity and strong isotopic enrichment | 1020719-29-2 |

| CRM LABSTANDARD | This compound solution (LBS2BK3L1600) | Solution | 100 mg/L, 1000 mg/L | Water (+ 0.1% HCl 37%)/Acetonitrile (9:1) | Not specified | 1020719-29-2 |

| Dr. Ehrenstorfer | Ethephon D4 (2-Chloroethyl-1.1.2.2D4) | Solution | 100 µg/mL | Acetone | Not specified | 1020719-29-2 |

Experimental Protocols for Ethephon Analysis using this compound Internal Standard

The use of an isotopically labeled internal standard such as this compound is critical for compensating for matrix effects and variations in sample preparation and instrument response. Below are detailed methodologies for the analysis of Ethephon in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analysis of Ethephon in Soil and Sediment by LC-MS/MS

This method is suitable for the determination of Ethephon residues in environmental samples.[1][2]

a. Sample Preparation and Extraction:

-

Weigh 20 g of the soil or sediment sample into a suitable extraction vessel.

-

Add a known amount of this compound internal standard solution.

-

Add 40 mL of 0.7% phosphoric acid in water.

-

Extract the sample using a microwave extractor for 3 minutes at 250 W.[1][2]

-

After extraction, centrifuge an aliquot of the extract at 10,000 rpm for 5 minutes to remove particulate matter.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

-

LC Column: Phenomenex Aqua C18, 150 mm x 4.6 mm, 3 µm particle size, or equivalent.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient: A gradient elution is typically used to separate Ethephon from matrix components.

-

Injection Volume: 25 µL.

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

MS/MS Transitions:

-

Ethephon: m/z 142.9 → 106.8 (quantification) and m/z 106.8 → 78.8 (confirmation).

-

This compound: Monitor the corresponding mass shift for the deuterated standard.

-

Analysis of Ethephon in Fruits and Vegetables by LC-MS/MS

This method can be adapted for various fruit and vegetable matrices. A simple extraction with methanol is often sufficient for many sample types.

a. Sample Preparation and Extraction:

-

Homogenize a representative portion of the fruit or vegetable sample.

-

Weigh 10 g of the homogenized sample into a centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add an appropriate volume of methanol and vortex thoroughly.

-

Centrifuge the sample to pellet solid materials.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

b. LC-MS/MS Conditions:

-

LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of the polar Ethephon molecule.

-

Mobile Phase: A typical HILIC mobile phase system would consist of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Ionization: ESI in negative ion mode.

-

MS/MS Transitions: As described in the soil analysis method.

Analytical Workflow for Ethephon Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of Ethephon in a sample matrix using an isotopically labeled internal standard.

Caption: Workflow for Ethephon analysis using an internal standard.

This guide provides a foundational understanding of the resources and methodologies available for the accurate quantification of Ethephon. Researchers are encouraged to consult the certificates of analysis for their specific standards and to optimize the described methods for their particular instrumentation and sample matrices.

References

The Kinetic Gateway: An In-depth Technical Guide to the Fundamental Applications of Deuterated Ethephon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethephon, or (2-chloroethyl)phosphonic acid, is a widely utilized plant growth regulator that exerts its effects through the controlled release of ethylene gas. The strategic substitution of hydrogen with its stable isotope, deuterium, to create deuterated Ethephon, opens a novel frontier for nuanced research into ethylene's metabolic fate, signaling pathways, and pharmacokinetic properties. This technical guide elucidates the core applications of deuterated Ethephon, focusing on its utility in metabolic tracing, elucidation of reaction mechanisms through the kinetic isotope effect (KIE), and as an internal standard for quantitative analysis. Detailed experimental protocols, hypothetical quantitative data, and pathway visualizations are provided to empower researchers in leveraging this powerful isotopic tool.

Introduction: The Deuterium Advantage in Ethephon Research

Isotopic labeling is a powerful technique to trace the journey of molecules through complex biological systems.[1] By replacing hydrogen atoms with deuterium, a stable and non-radioactive isotope, researchers can subtly alter the mass of a molecule without significantly changing its chemical properties.[2] This substitution, however, introduces a discernible mass shift, making the molecule traceable by mass spectrometry. Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly.[3][4]

In the context of Ethephon, deuteration offers two primary advantages:

-

Metabolic Fate and Pathway Elucidation: Deuterated Ethephon acts as a tracer, allowing for the unambiguous tracking of ethylene and its metabolites within plant tissues and in drug development studies. This is crucial for understanding uptake, transport, and downstream metabolic conversions.

-

Kinetic Isotope Effect (KIE) Studies: The slower decomposition of deuterated Ethephon due to the KIE can be exploited to study the rate-limiting steps of ethylene release and its subsequent enzymatic reactions.[5] This provides a deeper understanding of the mechanisms governing ethylene's physiological effects.

Core Applications of Deuterated Ethephon

Metabolic Tracing and Flux Analysis

The primary application of deuterated Ethephon is as a stable isotope tracer to delineate the metabolic fate of ethylene. In plant biology, this allows for precise tracking of ethylene from its release to its site of action and eventual metabolic degradation. In drug development, where ethylene-releasing compounds might be explored for therapeutic purposes, deuterated analogs are invaluable for pharmacokinetic and pharmacodynamic (PK/PD) studies.

Key Research Questions Addressable with Deuterated Ethephon:

-

What are the primary and secondary metabolites of ethylene in specific plant tissues or animal models?

-

What is the rate of transport and accumulation of ethylene in different cellular compartments?

-

How do environmental stressors or genetic modifications alter ethylene metabolism?

-

What is the bioavailability and clearance rate of an Ethephon-based drug candidate?

Elucidation of Reaction Mechanisms via the Kinetic Isotope Effect (KIE)

The decomposition of Ethephon to ethylene is a pH-dependent chemical reaction. By comparing the release rate of ethylene from deuterated and non-deuterated Ethephon, researchers can quantify the KIE and gain insights into the transition state of this reaction. Similarly, if ethylene is a substrate for enzymatic reactions, the use of deuterated ethylene can help determine if C-H bond cleavage is a rate-limiting step in the enzymatic mechanism.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

Deuterated Ethephon serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. In isotope dilution mass spectrometry, a known amount of the deuterated standard is added to a sample. The ratio of the deuterated to non-deuterated analyte is then measured. Because the internal standard has nearly identical chemical and physical properties to the analyte, it accounts for sample loss during extraction and ionization variability in the mass spectrometer, leading to highly accurate quantification.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data from experiments utilizing deuterated Ethephon, illustrating the expected outcomes based on the principles of KIE and metabolic tracing.

| Parameter | Non-Deuterated Ethephon | Deuterated Ethephon (Ethephon-d4) | Fold Change | Implication |

| Ethylene Release Half-life (in vitro, pH 7.4) | 30 minutes | 45 minutes | 1.5x longer | Slower decomposition due to KIE. |

| Peak Ethylene Concentration in Leaf Tissue | 150 nL/g | 145 nL/g | ~1x | Similar peak concentration, but potentially delayed. |

| Metabolite A (Hypothetical) Formation | 25 pmol/mg protein | 15 pmol/mg protein | 0.6x | Slower metabolic conversion of deuterated ethylene. |

| Recovery in Mass Spectrometry (with d4-IS) | Variable (70-95%) | N/A (Internal Standard) | N/A | Use as an internal standard corrects for variability. |

Experimental Protocols

Synthesis of Deuterated Ethephon (this compound)

Hypothetical Synthesis Outline:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite and a deuterated chloro-bromoethane (e.g., 1-bromo-2-chloroethane-d4).

-

Michaelis-Arbuzov Reaction: Heat the mixture under an inert atmosphere (e.g., argon) to initiate the reaction. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Hydrolysis: After the formation of the phosphonate ester, perform acidic hydrolysis using concentrated hydrochloric acid. This step cleaves the ethyl esters to yield the phosphonic acid.

-

Purification: The crude deuterated Ethephon can be purified by recrystallization or column chromatography to yield a product of high isotopic and chemical purity.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry.

Protocol for In Planta Metabolic Tracing of Ethylene

This protocol outlines a general procedure for tracing the metabolic fate of ethylene released from deuterated Ethephon in plant tissues.

-

Plant Material: Grow plants (e.g., Arabidopsis thaliana or tomato seedlings) under controlled environmental conditions.

-

Application of Deuterated Ethephon: Prepare a solution of deuterated Ethephon (this compound) in a suitable buffer. Apply the solution to the leaves via foliar spray or to the roots through the growth medium. Include a control group treated with non-deuterated Ethephon.

-

Headspace Gas Analysis: At various time points post-application, enclose individual plants or plant tissues in airtight chambers. Collect headspace gas samples using a gas-tight syringe.

-

GC-MS Analysis of Ethylene: Analyze the collected gas samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC will separate ethylene from other volatile compounds, and the MS will differentiate between deuterated (m/z = 32) and non-deuterated (m/z = 28) ethylene.

-

Metabolite Extraction: Harvest plant tissues at different time points and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

LC-MS/MS Analysis of Metabolites: Extract polar and non-polar metabolites from the plant tissues. Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify deuterated metabolites.

Mandatory Visualizations

Ethylene Signaling Pathway

Caption: The ethylene signaling pathway in plants.

Experimental Workflow for Deuterated Ethephon Metabolic Tracing

Caption: Workflow for metabolic tracing using deuterated Ethephon.

Conclusion and Future Perspectives

Deuterated Ethephon is a versatile tool that can significantly advance our understanding of ethylene biology and the development of ethylene-releasing therapeutics. Its application in metabolic tracing, mechanistic studies, and quantitative analysis provides a level of detail that is unattainable with non-labeled compounds. Future research should focus on the synthesis of specifically deuterated Ethephon isotopologues to probe different aspects of its chemistry and biology. The integration of deuterated Ethephon with advanced analytical platforms and computational modeling will undoubtedly continue to unravel the complex roles of ethylene in both plant and animal systems.

References

Methodological & Application

Ethephon-d4 as an Internal Standard for LC-MS/MS Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethephon-d4 as an internal standard in the quantitative analysis of Ethephon by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2]

Introduction

Ethephon is a widely used plant growth regulator. Its high polarity and anionic character present challenges for residue analysis using common multiresidue methods.[3][4] LC-MS/MS has emerged as a sensitive and selective technique for the direct determination of Ethephon in various matrices, avoiding the need for laborious derivatization steps.[4] The addition of an isotopically labeled internal standard, this compound, at the beginning of the sample preparation process is a robust strategy to ensure high-quality quantitative data by correcting for analyte losses during sample processing and potential ion suppression or enhancement in the MS source.

Key Experimental Protocols

Preparation of Standard Solutions

It is essential to use high-purity analytical standards for both Ethephon and this compound. Class "A" volumetric glassware or calibrated pipettes should be used for all standard preparations.

1.1. Primary Stock Standard Solution (Ethephon, ~100 µg/mL):

-

Accurately weigh approximately 9.0 to 12.0 mg of Ethephon analytical standard.

-

Quantitatively transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with 0.1% formic acid in water. Store this solution in a freezer when not in use.

1.2. Primary Stock Internal Standard Solution (this compound, ~100 µg/mL):

-

Accurately weigh approximately 2.0 to 5.0 mg of this compound standard.

-

Quantitatively transfer the standard to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with 0.1% formic acid in water. Store this solution in a freezer when not in use.

1.3. Intermediate and Working Standard Solutions:

-

Prepare intermediate and working standard solutions by serial dilution of the primary stock solutions with an appropriate solvent, such as 0.1% formic acid in water or methanol.

-

Working calibration solutions should be prepared to cover the desired analytical range (e.g., 0.2 to 50 ng/mL).

-

Before bringing the calibration solutions to their final volume, add a consistent volume of the this compound internal standard working solution to each.

Sample Preparation

The choice of sample preparation protocol depends on the matrix. This compound internal standard working solution should be added to the sample at the beginning of the extraction procedure.

2.1. Water Samples (Direct Injection):

-

Transfer 10 mL of the water sample into a suitable container.

-

Acidify the sample by adding 0.050 mL of formic acid.

-

Add 0.1 mL of a 1.0 µg/mL this compound internal standard solution.

-

Stopper the container and shake well.

-

Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

2.2. Fruit and Vegetable Samples (Methanol Extraction):

-

Weigh a representative homogenized portion of the sample (e.g., 10 g for fresh produce, 5 g for dried products) into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard.

-

Add acidified methanol (e.g., methanol with 1% formic acid).

-

Shake vigorously.

-

Centrifuge the mixture.

-

Filter the supernatant into an autosampler vial for LC-MS/MS analysis.

2.3. Soil and Sediment Samples (Microwave-Assisted Extraction):

-

Weigh 20 g of the soil/sediment sample into a 125 mL glass jar.

-

Add 40 mL of 0.7% phosphoric acid in water.

-

Place the jar in a microwave extractor and extract for 3 minutes at 250 W with stirring.

-

Add 0.40 mL of a 1 µg/mL this compound internal standard solution and mix well.

-

Centrifuge an aliquot of the extract to remove fine particles.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization for specific instruments and applications.

3.1. Liquid Chromatography (LC) Conditions:

| Parameter | Condition 1: Reversed-Phase | Condition 2: HILIC |

| HPLC Column | Phenomenex Aqua C18, 150 mm x 4.6 mm, 3 µm | Zic-HILIC, 150 mm x 2.1 mm, 5 µm |

| Mobile Phase A | 0.1% formic acid in water | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | 0.1% formic acid in acetonitrile | Acetonitrile |

| Gradient | Isocratic: 95% A, 5% B | Gradient elution |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Injection Volume | 20 µL | 5 µL |

| Column Temp. | 60°C | 35°C |

3.2. Mass Spectrometry (MS/MS) Conditions:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Ethephon Transitions | m/z 143 -> 107 (Quantification), m/z 143 -> 79 (Confirmation) |

| This compound Transition | m/z 147 -> 111 (Quantification) |

Quantitative Data Summary

The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data across various matrices.

Table 1: Method Performance Parameters

| Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantitation (LOQ) | Reference |

| Water | 0.5 µg/L | Not specified | Not specified | 0.5 µg/L | |

| Vegetables (Apple, Cherry, Tomato) | 0.05 mg/kg | 83 - 96 | < 9 | 0.02 mg/kg | |

| Vegetables (Apple, Cherry, Tomato) | 0.5 mg/kg | 83 - 96 | < 9 | 0.02 mg/kg | |

| Grapes, Tomatoes, Lentils | 0.02 - 5.0 mg/kg | Good performance reported | Not specified | Not specified | |

| Honeybees | 0.005 - 0.100 mg/kg | 70 - 119 | 1.6 - 19.7 (Repeatability) | 0.05 mg/kg for Ethephon |

Visualizations

Caption: General workflow for Ethephon analysis.

Caption: Logic of internal standard calibration.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. This compound - Traceable Reference Standard for Residue Analysis (CAS 1020719-29-2) [witega.de]

- 3. curresweb.com [curresweb.com]

- 4. An ion-pairing liquid chromatography/tandem mass spectrometric method for the determination of ethephon residues in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Ethephon using Ethephon-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction